![molecular formula C19H36O B14414199 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane CAS No. 81657-38-7](/img/structure/B14414199.png)
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is an organic compound with a complex structure that includes two cyclohexane rings connected by a methoxy group and propyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane typically involves the following steps:
Formation of the Intermediate: The initial step involves the preparation of 4-propylcyclohexanol, which can be synthesized through the hydrogenation of 4-propylcyclohexanone.
Methoxylation: The intermediate 4-propylcyclohexanol undergoes a methoxylation reaction to form 4-[(4-propylcyclohexyl)methoxy]cyclohexanol.
Final Cyclization: The final step involves the cyclization of the methoxylated intermediate to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell membranes.
Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(4-propylcyclohexyl)benzene: Similar structure but with a benzene ring instead of a cyclohexane ring.
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid: Contains a methoxycarbonyl group and carboxylic acid functionality.
4-(4-propylcyclohexyl)cyclohexanone: Similar structure with a ketone group.
Uniqueness
1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane is unique due to its dual cyclohexane rings connected by a methoxy group, which imparts distinct chemical and physical properties compared to similar compounds. This structural uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
81657-38-7 |
|---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
1-propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane |
InChI |
InChI=1S/C19H36O/c1-3-5-16-7-9-18(10-8-16)15-20-19-13-11-17(6-4-2)12-14-19/h16-19H,3-15H2,1-2H3 |
InChI Key |
XNAHMSCOLUDASW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)COC2CCC(CC2)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine](/img/structure/B14414116.png)
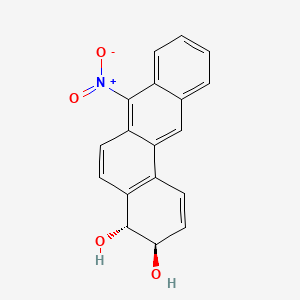
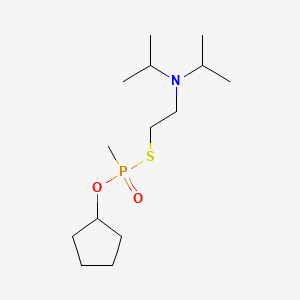
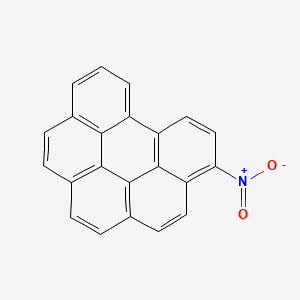
![Phosphonic acid, [1-(methylseleno)ethyl]-, diethyl ester](/img/structure/B14414152.png)
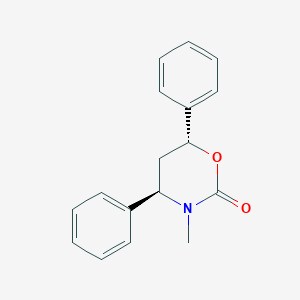
![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
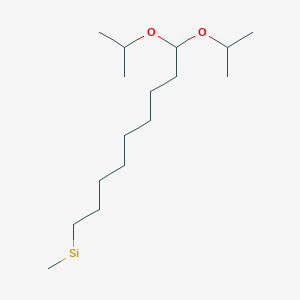
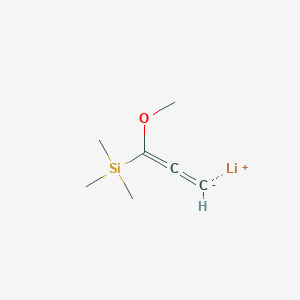
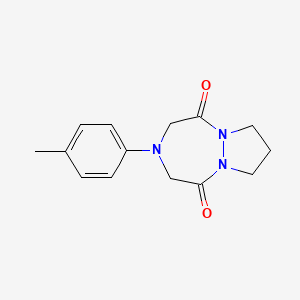
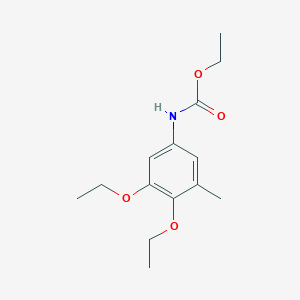

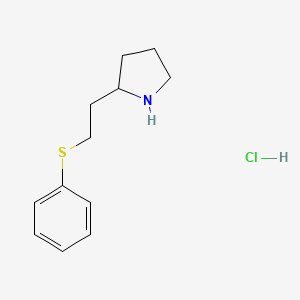
![3-[2-(1-Ethoxyethoxy)ethoxy]prop-1-yne](/img/structure/B14414215.png)
